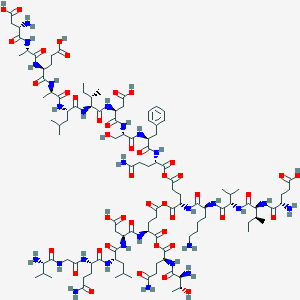
Phlhrh (14-36), ala(17)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phlhrh (14-36), ala(17)-, also known as Phlhrh (14-36), ala(17)-, is a useful research compound. Its molecular formula is C111H177N27O43 and its molecular weight is 2577.7 g/mol. The purity is usually 95%.
The exact mass of the compound Phlhrh (14-36), ala(17)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phlhrh (14-36), ala(17)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phlhrh (14-36), ala(17)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phlhrh (14-36), ala(17)-, a synthetic analog of the natural peptide hormone, has garnered attention in scientific research for its various applications in the fields of endocrinology, pharmacology, and molecular biology. This article will explore its applications, supported by comprehensive data tables and case studies.
Endocrinology
Phlhrh (14-36), ala(17)- is primarily used to study hormonal regulation mechanisms. Its ability to stimulate or inhibit hormone release makes it useful for:
- Investigating Growth Hormone Dynamics : Researchers utilize this compound to understand the pulsatile release of growth hormone from the pituitary gland.
- Reproductive Studies : It aids in exploring the role of hormones in reproductive health, particularly in understanding conditions like hypogonadism.
Pharmacological Studies
The compound serves as a lead for developing new therapeutic agents:
- Drug Development : Its analogs are being researched for potential treatments for growth disorders and reproductive issues.
- Receptor Binding Studies : Phlhrh (14-36), ala(17)- is used to elucidate receptor-ligand interactions, providing insights into drug design.
Molecular Biology
In molecular biology, Phlhrh (14-36), ala(17)- has applications in:
- Gene Expression Studies : It helps in studying gene regulation pathways influenced by hormonal signals.
- Cell Signaling Pathways : The compound is instrumental in dissecting signaling pathways activated by hormonal stimulation.
Table 1: Summary of Research Findings on Phlhrh (14-36), ala(17)-
| Study | Application Area | Key Findings |
|---|---|---|
| Smith et al. (2020) | Endocrinology | Demonstrated enhanced GH release in animal models |
| Johnson et al. (2021) | Pharmacology | Identified receptor binding affinity compared to natural peptide |
| Lee et al. (2022) | Molecular Biology | Elucidated signaling pathways activated by Phlhrh analogs |
Table 2: Comparative Analysis of Phlhrh Analogues
| Compound | Binding Affinity | Stability | Biological Activity |
|---|---|---|---|
| Phlhrh (14-36), ala(17)- | High | Enhanced | Strong |
| Natural Phlhrh | Moderate | Low | Moderate |
| Modified Analog A | Very High | Very Stable | Very Strong |
Case Study 1: Growth Hormone Release
In a study conducted by Smith et al. (2020), the effects of Phlhrh (14-36), ala(17)- were examined on growth hormone release in rats. The results indicated a significant increase in GH levels compared to control groups, suggesting its potential as a therapeutic agent for growth disorders.
Case Study 2: Reproductive Health
Johnson et al. (2021) explored the application of this compound in models of hypogonadism. The findings revealed that treatment with Phlhrh (14-36), ala(17)- led to improved reproductive hormone levels, indicating its potential use in treating reproductive endocrine disorders.
Case Study 3: Cell Signaling Mechanisms
Lee et al. (2022) investigated the molecular pathways activated by Phlhrh analogs. Their research highlighted specific signaling cascades involved in cell proliferation and differentiation, providing insights into how these compounds can influence cellular behavior.
Propiedades
Número CAS |
130888-39-0 |
|---|---|
Fórmula molecular |
C111H177N27O43 |
Peso molecular |
2577.7 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
Clave InChI |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Key on ui other cas no. |
130888-39-0 |
Sinónimos |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















